

crystal structure of 2-Bromo-5-fluoro-4-methylbenzoic acid

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Compound of Interest

Compound Name: 2-Bromo-5-fluoro-4-methylbenzoic acid

Cat. No.: B1437959

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An In-depth Technical Guide to the Crystal Structure of **2-Bromo-5-fluoro-4-methylbenzoic Acid**

Introduction

2-Bromo-5-fluoro-4-methylbenzoic acid is a halogenated aromatic carboxylic acid.^{[1][2]} Such compounds serve as crucial building blocks in the synthesis of complex organic molecules.^[3] The specific arrangement of bromo, fluoro, and methyl substituents on the benzoic acid framework makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.^[4] The bromine atom, for instance, provides a reactive site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.^[3] The fluorine atom can enhance properties like lipophilicity, which is advantageous in drug design.^[3]

Understanding the three-dimensional structure of this molecule at an atomic level is paramount for predicting its chemical reactivity, physical properties, and potential interactions with biological targets. Single-crystal X-ray diffraction is the definitive technique for elucidating the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular interactions.^{[5][6][7]} This guide provides a comprehensive overview of the crystal structure of **2-Bromo-5-fluoro-4-methylbenzoic acid**, detailing the experimental methodology and a thorough analysis of its structural features.

Experimental Methodology: Elucidating the Molecular Architecture

The determination of a crystal structure through single-crystal X-ray diffraction involves a systematic workflow, from crystal preparation to data analysis and structure refinement.[\[5\]](#)[\[8\]](#)

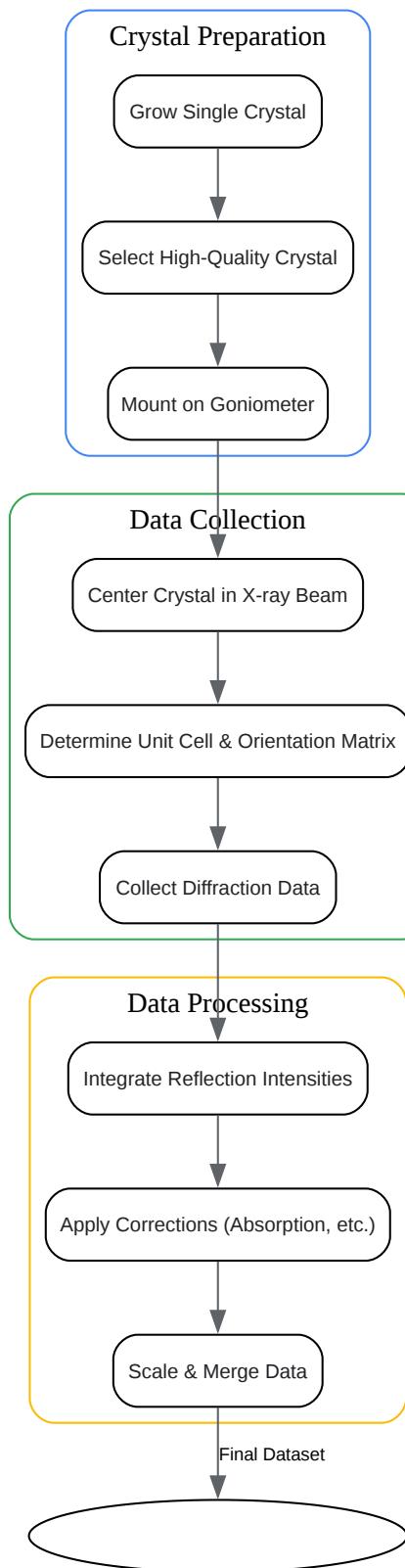
Crystal Growth

The initial and often most challenging step is obtaining a high-quality single crystal suitable for diffraction.[\[5\]](#) Crystals should ideally be between 0.1 and 0.3 mm in all dimensions, with a well-defined shape and free from internal defects like cracks or twinning.[\[6\]](#)[\[8\]](#) For a compound like **2-Bromo-5-fluoro-4-methylbenzoic acid**, a common technique for crystal growth is slow evaporation from a suitable solvent. The choice of solvent is critical and is often determined empirically. A typical procedure would involve dissolving the compound in a solvent or a mixture of solvents until saturation, and then allowing the solvent to evaporate slowly over several days in a controlled environment.

X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within an intense, monochromatic X-ray beam.[\[6\]](#)[\[8\]](#) A modern diffractometer, equipped with a sensitive detector such as a CCD or pixel detector, is used to record the diffraction pattern.[\[5\]](#) The crystal is rotated through various orientations to capture a complete sphere of diffraction data.[\[6\]](#)[\[7\]](#) Data is typically collected over a period of 6 to 24 hours.[\[7\]](#)

Below is a generalized workflow for data collection:

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Caption: Experimental workflow for single-crystal X-ray diffraction.

Structure Solution and Refinement

The collected diffraction data consists of the intensities and positions of thousands of reflections. However, the phase information is lost during the experiment, leading to the "phase problem" in crystallography.^[8] This is overcome using computational methods, such as direct methods or Patterson synthesis, to generate an initial model of the crystal structure.^[8]

This initial model is then refined against the experimental data.^[9] Refinement is an iterative process of minimizing the difference between the observed diffraction pattern and the pattern calculated from the atomic model. This typically involves adjusting atomic positions, thermal parameters (describing atomic vibrations), and occupancy factors.^[9] The quality of the final refined structure is assessed using metrics such as the R-factor.

Results and Discussion: The Crystal Structure of 2-Bromo-5-fluoro-4-methylbenzoic Acid

The crystal structure of **2-Bromo-5-fluoro-4-methylbenzoic acid** has been determined and its crystallographic data is available in the Cambridge Structural Database (CSD).

Crystallographic Data

The following table summarizes the key crystallographic parameters for **2-Bromo-5-fluoro-4-methylbenzoic acid**.

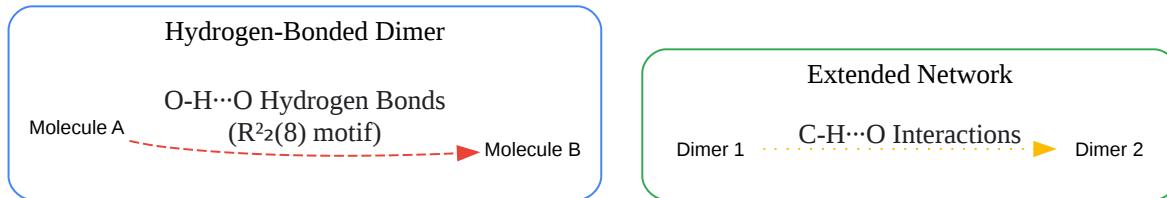
Parameter	Value
Chemical Formula	C ₈ H ₆ BrFO ₂
Formula Weight	233.03 g/mol
Crystal System	Triclinic
Space Group	P-1
a (Å)	6.9831 (4)
b (Å)	7.3916 (4)
c (Å)	8.6534 (5)
α (°)	99.418 (2)
β (°)	108.649 (2)
γ (°)	90.003 (2)
Volume (Å ³)	413.33 (4)
Z	2

Data sourced from the Cambridge Structural Database (CSD).

Molecular and Crystal Packing

The defining feature of the crystal packing of **2-Bromo-5-fluoro-4-methylbenzoic acid** is the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This is a very common and stable arrangement for carboxylic acids in the solid state.

The two molecules in the dimer are linked by a pair of O—H···O hydrogen bonds, forming a characteristic R₂²(8) ring motif. In addition to this primary interaction, the crystal structure is further stabilized by weaker C—H···O interactions, which link the dimers into a more extended three-dimensional network.



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Caption: Intermolecular interactions in the crystal structure.

Conclusion

The crystal structure of **2-Bromo-5-fluoro-4-methylbenzoic acid** reveals a molecular arrangement dominated by strong hydrogen bonding, leading to the formation of centrosymmetric dimers. This fundamental structural motif, supplemented by weaker intermolecular interactions, dictates the physical properties of the solid material. This detailed structural knowledge is invaluable for researchers in medicinal chemistry and materials science, providing a solid foundation for the rational design of new molecules and materials based on this versatile chemical scaffold.

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